molecular formula C13H15Cl2N3 B1499015 3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine CAS No. 1017781-18-8

3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B1499015
CAS No.: 1017781-18-8
M. Wt: 284.18 g/mol
InChI Key: WRYXOQGHXKAAKN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.50–7.45 (m, 1H, aromatic H-6), 7.35–7.30 (m, 2H, aromatic H-3 and H-5)
    • δ 5.85 (s, 1H, pyrazole H-4)
    • δ 4.20 (br s, 2H, NH₂)
    • δ 1.40 (s, 9H, tert-butyl CH₃)
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 148.2 (C-3, pyrazole), 139.5 (C-1, pyrazole)
    • δ 134.8–127.6 (aromatic carbons)
    • δ 105.4 (C-4, pyrazole)
    • δ 31.2 (tert-butyl C), 29.8 (tert-butyl CH₃)

The NH₂ group’s broad singlet at δ 4.20 confirms its presence, while the tert-butyl protons appear as a sharp singlet due to equivalent methyl groups.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3360 cm⁻¹ : N–H stretching (amine)
  • 1620 cm⁻¹ : C=N stretching (pyrazole ring)
  • 1550 cm⁻¹ and 1470 cm⁻¹ : C–Cl stretching (dichlorophenyl)
  • 1360 cm⁻¹ : C–H bending (tert-butyl)

Mass Spectrometry (MS)

  • ESI-MS : Major fragment at m/z 284.18 ([M]⁺)
  • Fragmentation patterns include loss of Cl (35/37 amu) and tert-butyl group (57 amu)

Tables of Structural and Spectroscopic Data

Table 1: Summary of NMR Data

Proton/Carbon δ (ppm) Multiplicity Assignment
H-4 (pyrazole) 5.85 Singlet Pyrazole C4-H
NH₂ 4.20 Broad singlet Amine protons
tert-butyl CH₃ 1.40 Singlet (CH₃)₃C
C-3 (pyrazole) 148.2 - Pyrazole C3

Table 2: IR Absorption Bands

Band (cm⁻¹) Assignment
3360 N–H stretch
1620 C=N stretch
1550, 1470 C–Cl stretch

Properties

IUPAC Name

5-tert-butyl-2-(2,4-dichlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3/c1-13(2,3)11-7-12(16)18(17-11)10-5-4-8(14)6-9(10)15/h4-7H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYXOQGHXKAAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655958
Record name 3-tert-Butyl-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-18-8
Record name 1-(2,4-Dichlorophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017781-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butyl-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C15H18Cl2N4O
  • Molecular Weight : 284.18 g/mol
  • CAS Number : 876299-38-6

Biological Activity Overview

The biological activities of this compound include antibacterial, anti-inflammatory, and potential anticancer properties. The compound has been evaluated in various studies for its efficacy against different pathogens and its ability to modulate biological pathways.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the motility of bacteria, leading to a decrease in virulence factors associated with pathogenic bacteria such as Mycobacterium marinum . The mechanism involves the disruption of bacterial motility, which is crucial for infection establishment.

Table 1: Antibacterial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium marinumNot specifiedOuertatani-Sakouhi et al., 2017
Staphylococcus aureusModerate activityMDPI Review
Escherichia coliModerate activityMDPI Review

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines. For instance, it showed an IC50 value of approximately 53 nM against p38 MAPK, a key regulator in inflammatory responses .

Table 2: Anti-inflammatory Activity Data

CytokineIC50 Value (nM)Reference
TNFα53MDPI Review
IL-6820MDPI Review

Anticancer Potential

The compound's anticancer properties have been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent.

Table 3: Anticancer Activity Data

Cancer Cell LineIC50 Value (μM)Reference
Human cervical carcinoma (HeLa)Not specifiedPMC Article
Colon adenocarcinoma (CaCo-2)Approximately 92.4PMC Article

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its interaction with specific enzymes and receptors plays a critical role in modulating cellular responses.

Case Studies

In a notable study by Ouertatani-Sakouhi et al., the compound was tested in a Dictyostelium discoideum model to evaluate its anti-virulence properties against Mycobacterium marinum. The results indicated that the compound effectively reduced bacterial virulence by impairing motility .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

(a) Position 1 Substitutions
  • 3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine (2NPz) :
    Substitution of the 2,4-dichlorophenyl group with a 2-nitrophenyl moiety () introduces a nitro group, which is strongly electron-withdrawing. Single-crystal X-ray diffraction (SC-XRD) reveals intramolecular hydrogen bonding (N–H⋯O) in 2NPz, stabilizing its planar conformation. This contrasts with the dichlorophenyl analog, where Cl atoms may engage in halogen bonding or hydrophobic interactions .

  • 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine :
    Replacing chlorine with fluorine (C₁₃H₁₆FN₃, MW 233.28) reduces molecular weight and alters electronic effects. Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine .

(b) Position 3 and Amine Modifications
  • N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide : Carboxamide derivatives (e.g., ) demonstrate enhanced biological activity due to hydrogen-bonding capabilities. The methylsulfonyl group increases polarity, which may improve water solubility compared to the dichlorophenyl analog .

Preparation Methods

Precursor Preparation: Nitrile or 3-oxo-2-phenylbutanenitrile Derivatives

A common starting point is the preparation of 3-oxo-2-phenylbutanenitrile derivatives, which can be synthesized by the reaction of phenylacetonitriles with ethyl acetate in the presence of a strong base such as sodium hydride (NaH) in dry tetrahydrofuran (THF). This reaction proceeds via alkylation and subsequent condensation to give the keto-nitrile intermediate.

Step Reagents & Conditions Outcome
1 Phenylacetonitrile + NaH (60% dispersion in oil) in dry THF, slow addition Formation of carbanion intermediate
2 Addition of ethyl acetate, heating at 60°C overnight Formation of 3-oxo-2-phenylbutanenitrile
3 Workup: acidification (pH 5-6), extraction with DCM Isolation of crude keto-nitrile
4 Purification by column chromatography Pure keto-nitrile derivative

This step provides the essential backbone for subsequent pyrazole ring formation.

Cyclization with Hydrazine to Form 3-Aminopyrazoles

The keto-nitrile intermediate is then reacted with hydrazine hydrate or hydrazine hydrochloride (NH2NH2·2HCl) in absolute ethanol under reflux conditions, often in the presence of molecular sieves to remove water. This reaction leads to cyclization forming the 3-aminopyrazole ring system.

Step Reagents & Conditions Outcome
1 Keto-nitrile + NH2NH2·2HCl (2 equivalents) in absolute EtOH Cyclization to 3-aminopyrazole intermediate
2 Reflux overnight with 3Å molecular sieves Completion of cyclization
3 Workup: concentration, pH adjustment to 8 with NaHCO3, extraction with EtOAc Isolation of crude 3-aminopyrazole
4 Purification by flash chromatography or crystallization Pure 3-aminopyrazole derivative

This method has been successfully applied to various substituted phenyl derivatives and is adaptable to 2,4-dichlorophenyl substituents.

Introduction of the tert-Butyl Group

The tert-butyl group at the 3-position can be introduced either by starting with a tert-butyl substituted precursor or by alkylation of the pyrazole ring nitrogen or carbon positions using tert-butyl halides under basic conditions. For example, alkylation with tert-butyl chloride or bromide in the presence of a base such as cesium carbonate (Cs2CO3) in dry THF can be employed.

Step Reagents & Conditions Outcome
1 3-Aminopyrazole + tert-butyl chloride + Cs2CO3 in dry THF Alkylation at the 3-position
2 Stirring at room temperature or reflux Formation of tert-butyl substituted pyrazole
3 Workup and purification Pure this compound

This approach ensures regioselective introduction of the bulky tert-butyl group, enhancing the compound's stability and modifying its biological profile.

Oxidation and Aromatization

If the cyclization step yields a dihydropyrazole intermediate, oxidation is required to aromatize the pyrazole ring. Common oxidizing agents include:

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
  • p-Chloranil
  • Manganese dioxide (MnO2)
  • N-Bromosuccinimide (NBS)

These reagents efficiently convert dihydropyrazoles to fully aromatic pyrazoles under mild conditions.

Research Findings and Analytical Data

In a detailed study by Pippione et al., the preparation of various 3-aminopyrazoles was conducted following the above general methods. The compounds were characterized by:

The yields for various substituted aminopyrazoles ranged generally from 59% to 85%, indicating good efficiency of the synthetic route.

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Typical Yield (%) Notes
1 Keto-nitrile formation Phenylacetonitrile, NaH, ethyl acetate, dry THF 70-90 Requires dry conditions
2 Cyclization to 3-aminopyrazole Hydrazine hydrate or hydrazine hydrochloride, EtOH reflux 70-85 Molecular sieves improve yield
3 tert-Butyl group introduction tert-Butyl halide, Cs2CO3, dry THF 60-80 Alkylation step, regioselectivity key
4 Oxidation/aromatization DDQ, p-chloranil, MnO2, or NBS 80-95 Converts dihydropyrazole to pyrazole

Q & A

Q. What are the key structural features and molecular properties of 3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine?

The compound features a pyrazole core substituted with a tert-butyl group at position 3 and a 2,4-dichlorophenyl group at position 1. Key molecular properties include:

  • Molecular formula : C₁₃H₁₅Cl₂N₃
  • Molecular weight : 284.18 g/mol
  • CAS No. : 1017781-18-8 Structural analysis reveals that the dichlorophenyl and tert-butyl groups enhance steric bulk, influencing solubility and intermolecular interactions. X-ray crystallography of analogous pyrazole derivatives confirms planar geometry for the pyrazole ring, with dihedral angles between substituents affecting packing and reactivity .

Q. What are the common synthetic routes for preparing this compound?

Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or nitriles. A representative method includes:

  • Step 1 : Reacting 2,4-dichlorophenylhydrazine with tert-butyl acetoacetate under acidic conditions to form the pyrazole ring.
  • Step 2 : Purification via column chromatography or recrystallization . Critical parameters include temperature (80–120°C), solvent choice (e.g., ethanol or DMF), and catalysts (e.g., acetic acid). Yields range from 60–85%, depending on substituent steric effects .

Q. Which spectroscopic techniques are employed for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the tert-butyl group appears as a singlet at ~1.3 ppm, while aromatic protons resonate between 6.8–7.6 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 284.08 (M+H⁺) .
  • IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ indicate C=N and C=C stretching in the pyrazole ring .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

Yield optimization requires balancing steric and electronic factors:

ParameterOptimal ConditionImpact on Yield
Temperature 100–110°CPrevents decomposition
Solvent Ethanol (polar protic)Enhances cyclization
Catalyst Acetic acid (10 mol%)Accelerates imine formation
Reaction Time 12–16 hoursEnsures completion
Lower yields (<60%) occur with bulky substituents due to steric hindrance. Microwave-assisted synthesis can reduce reaction time by 50% .

Q. How does the substitution pattern on the phenyl rings influence biological activity?

Substitution alters electronic and steric profiles, affecting target binding:

  • 2,4-Dichlorophenyl : Enhances lipophilicity, improving membrane permeability.
  • tert-Butyl Group : Increases metabolic stability but may reduce solubility . Comparative studies of analogs show that replacing chlorine with fluorine (e.g., 4-fluorophenyl) decreases kinase inhibition (IC₅₀ > 1 µM vs. 50 nM for dichloro derivatives) due to reduced halogen bonding .

Q. What strategies can resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay conditions or structural impurities:

  • Structural Verification : Use X-ray crystallography or 2D NMR to confirm regiochemistry (e.g., distinguishing N1 vs. N2 substitution) .
  • Assay Standardization : Test compounds under uniform conditions (e.g., ATP concentration in kinase assays). For example, p38α MAP kinase inhibition varies with ATP levels (IC₅₀ shifts from 10 nM to 1 µM at 1 mM ATP) .
  • Metabolic Stability Screening : Evaluate cytochrome P450 interactions to rule out false negatives from rapid degradation .

Q. What are the challenges in determining the crystal structure, and how can they be addressed?

Challenges include:

  • Polymorphism : Multiple crystal forms may coexist. Use solvent vapor diffusion to isolate pure phases .
  • Weak Diffraction : Heavy atoms (e.g., chlorine) improve resolution. For example, 2,4,6-trichlorophenyl analogs yield datasets with R < 0.05 .
  • Disorder : tert-Butyl groups often exhibit rotational disorder. Refinement with restraints (e.g., SIMU in SHELXL) mitigates this .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine

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